An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
Introduction
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its structural complexity, incorporating a chlorinated and methylated aniline core N-substituted with a fluorinated benzyl group, suggests a nuanced physicochemical profile that dictates its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and optimizing formulation strategies.
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline. In the absence of extensive published data for this specific molecule, this document focuses on the robust experimental methodologies required for their determination, providing researchers with the foundational knowledge to characterize this and similar novel chemical entities. Data from structurally related analogs are presented to offer context and expected value ranges.
Molecular Structure and Identity
The foundational step in characterizing any chemical entity is to establish its structure and fundamental molecular properties.
Structure:
Caption: Chemical structure of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃ClFN | N/A |
| Molecular Weight | 249.71 g/mol | N/A |
| CAS Number | Not available | N/A |
| IUPAC Name | 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline | N/A |
Aqueous Solubility (OECD 105)
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The OECD 105 guideline provides standardized methods for its determination.[1][2][3][4][5]
Experimental Rationale
For a compound like 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, which is expected to have low to moderate solubility, the Flask Method is generally suitable. This method is appropriate for substances with solubilities above 10⁻² g/L.[3] The principle relies on achieving a saturated solution at a constant temperature and subsequently measuring the concentration of the dissolved substance.
Experimental Protocol: Flask Method
-
Preliminary Test: A small amount of the test substance is added to a known volume of water at the test temperature (e.g., 20°C). The mixture is agitated to get a preliminary indication of the solubility and the time required to reach equilibrium.[1]
-
Equilibration: An excess amount of the substance is added to a flask containing a known volume of water. The flask is then agitated at a constant temperature until equilibrium is reached. This can take anywhere from 24 to 48 hours.
-
Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for aqueous solubility determination by the Flask Method.
Lipophilicity: n-Octanol/Water Partition Coefficient (LogP) (OECD 107)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The Shake Flask Method (OECD 107) is a widely used technique for its experimental determination for compounds with expected LogP values between -2 and 4.[6][7][8]
Experimental Rationale
This method involves partitioning the solute between two immiscible phases, n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium. The ratio of these concentrations gives the partition coefficient. For ionizable compounds like anilines, the pH of the aqueous phase must be controlled to ensure the measurement is for the neutral species.[9]
Experimental Protocol: Shake Flask Method
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Test Substance Preparation: A stock solution of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is prepared in n-octanol.
-
Partitioning: A known volume of the stock solution is added to a mixture of n-octanol and water in a centrifuge tube. For anilines, the aqueous phase should be buffered to a pH at least 2 units above the expected pKa to ensure the compound is in its neutral form.[9]
-
Equilibration: The tubes are shaken for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of the test substance in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as LogP.
Caption: Workflow for LogP determination by the Shake Flask Method.
Acidity Constant (pKa)
The pKa of a molecule is the pH at which it is 50% ionized. For an amine, the pKa refers to the equilibrium of its protonated (conjugate acid) form. This value is crucial for understanding a compound's solubility, lipophilicity, and receptor binding at different physiological pH values.
Experimental Rationale
Potentiometric titration is a robust and common method for determining the pKa of ionizable compounds.[10][11][12][13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the resulting titration curve.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is dissolved in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[11]
-
Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Structural and Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15][16][17]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the methylene (-CH₂-) protons of the benzyl group, and the methyl (-CH₃) protons. The chemical shifts, integration, and coupling patterns of these signals are used to confirm the connectivity of the atoms. For N-benzylanilines, the methylene protons typically appear as a singlet around 4.3-4.4 ppm in CDCl₃.[18]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the benzyl ring, confirming its presence and electronic environment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[19]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integrations to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22]
-
Key Absorptions: For 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, characteristic IR bands would include:
-
N-H stretch (for the secondary amine) around 3400-3300 cm⁻¹.
-
Aromatic C-H stretches above 3000 cm⁻¹.
-
Aliphatic C-H stretches below 3000 cm⁻¹.
-
Aromatic C=C stretches around 1600-1450 cm⁻¹.
-
C-N stretch around 1335-1250 cm⁻¹.
-
C-F stretch around 1250-1000 cm⁻¹.
-
C-Cl stretch in the fingerprint region (below 800 cm⁻¹).
-
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.[19][22]
-
Pellet Formation: Press the mixture in a hydraulic press to form a transparent pellet.[19][21]
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[23][24][25][26][27]
-
Ionization Method: For a molecule of this nature, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable to obtain the molecular ion peak with minimal fragmentation.[24][25][26]
-
Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.7. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis
A plausible synthetic route to 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline involves the reductive amination of 4-fluorobenzaldehyde with 2-chloro-4-methylaniline.
Caption: A potential synthetic pathway for 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.
Conclusion
The physicochemical properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline are critical to its potential as a drug candidate. This technical guide has outlined the essential experimental methodologies for determining its aqueous solubility, lipophilicity, and pKa, as well as for its structural confirmation via spectroscopic techniques. By following these established protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug discovery and development process.
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